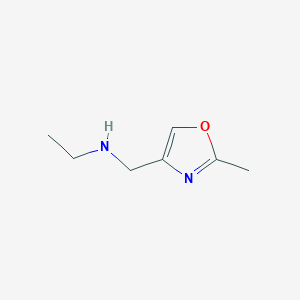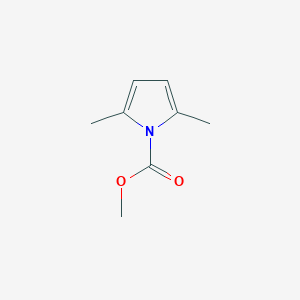![molecular formula C18H14O4 B8593042 methyl 4-[(4-oxo-2H-1-benzopyran-3-ylidene)methyl]benzoate](/img/structure/B8593042.png)
methyl 4-[(4-oxo-2H-1-benzopyran-3-ylidene)methyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 4-[(4-oxo-2H-1-benzopyran-3-ylidene)methyl]benzoate is a chemical compound with a complex structure that includes a chroman ring system and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(4-oxo-2H-1-benzopyran-3-ylidene)methyl]benzoate typically involves the condensation of 4-oxo-chroman-3-carbaldehyde with methyl 4-formylbenzoate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed.
Chemical Reactions Analysis
Types of Reactions
methyl 4-[(4-oxo-2H-1-benzopyran-3-ylidene)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The chroman ring can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chroman ring can be reduced to form alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoate esters.
Scientific Research Applications
methyl 4-[(4-oxo-2H-1-benzopyran-3-ylidene)methyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-[(4-oxo-2H-1-benzopyran-3-ylidene)methyl]benzoate involves its interaction with various molecular targets and pathways. The chroman ring system can interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The benzoate ester group may also play a role in its biological activity by affecting its solubility and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-oxo-chroman-3-ylidenemethyl)-benzonitrile
- Methyl 4-(4-oxo-chroman-3-ylidenemethyl)-phenylacetate
Uniqueness
methyl 4-[(4-oxo-2H-1-benzopyran-3-ylidene)methyl]benzoate is unique due to its specific combination of a chroman ring and a benzoate ester. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C18H14O4 |
|---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
methyl 4-[(4-oxochromen-3-ylidene)methyl]benzoate |
InChI |
InChI=1S/C18H14O4/c1-21-18(20)13-8-6-12(7-9-13)10-14-11-22-16-5-3-2-4-15(16)17(14)19/h2-10H,11H2,1H3 |
InChI Key |
ZGXSZFFFBKCLDC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2COC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Diazabicyclo[3.2.2]nonane, 4-(6-chloro-3-pyridazinyl)-](/img/structure/B8592971.png)

![3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-2-(2-methylpropyl)-](/img/structure/B8592984.png)

![2-(4-Methyl-5-oxo-2,5-dihydrofuran-3-yl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B8592995.png)


![4-Methyl-2-[(3-methylbut-2-EN-1-YL)sulfanyl]thiophene](/img/structure/B8593024.png)
![3-{3-[(4-Methylpiperidin-1-yl)methyl]phenoxy}propan-1-amine](/img/structure/B8593048.png)



